(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester
Overview
Description
(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester is an organic compound that features a phenoxy group substituted with an amino and a fluoro group, and an acetic acid moiety esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with 4-amino-3-fluorophenol.
Esterification: The phenol group is reacted with acetic acid tert-butyl ester under acidic conditions to form the ester linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.
Substitution: The amino and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro-substituted phenoxy-acetic acid tert-butyl ester.
Reduction: Hydrogenated phenoxy-acetic acid tert-butyl ester.
Substitution: Various substituted phenoxy-acetic acid tert-butyl esters depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorinated phenoxy derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
- 4-Amino-3-fluoro-phenoxy)-acetic acid methyl ester
- 4-Amino-3-chloro-phenoxy)-acetic acid tert-butyl ester
- 4-Amino-3-fluoro-phenoxy)-propionic acid tert-butyl ester
Uniqueness: (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester is unique due to the combination of the amino and fluoro substituents on the phenoxy ring, which can impart distinct chemical and biological properties. The tert-butyl ester group also provides steric hindrance, potentially affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 2-(4-amino-3-fluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZTUYFOCFAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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